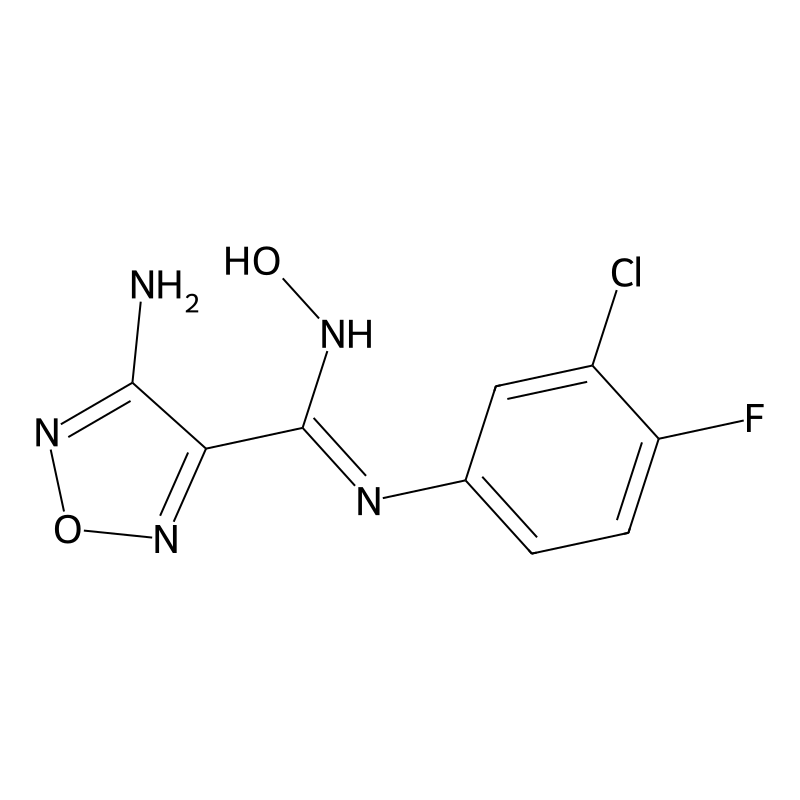

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential PET Tracer for Indoleamine 2,3-Dioxygenase 1 (IDO1) Imaging

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, also known as IDO5L, is a molecule being investigated for its potential application as a Positron Emission Tomography (PET) tracer for imaging Indoleamine 2,3-Dioxygenase 1 (IDO1) expression. IDO1 is an enzyme involved in tryptophan metabolism and has been implicated in various diseases, including cancer and autoimmune disorders. ()

The rationale behind using IDO5L as a PET tracer lies in its ability to bind to IDO1. By labeling IDO5L with a radioactive isotope, such as Fluorine-18 (18F), researchers can track its uptake in tissues and potentially visualize areas with high IDO1 expression. This non-invasive imaging technique could be valuable for:

- Diagnosis and staging of cancers: Increased IDO1 activity is observed in many tumors. IDO5L PET imaging could aid in early cancer detection, help determine tumor aggressiveness, and monitor treatment response.

- Evaluation of autoimmune diseases: IDO1 is also upregulated in certain autoimmune conditions. IDO5L PET scans could be used to assess disease activity and track treatment efficacy.

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a chemical compound with the molecular formula C₉H₇ClFN₅O₂. This compound features a unique oxadiazole ring structure, which is significant in medicinal chemistry due to its biological activity. It is primarily recognized for its role as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme that plays a critical role in the immune response and is often overexpressed in various cancers .

- Hydroxylation: The presence of the hydroxy group allows for further functionalization, potentially increasing its reactivity.

- Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, enabling the synthesis of derivatives with varied biological properties.

- Carboximidamide Formation: The carboximidamide moiety can engage in reactions typical of amides, including hydrolysis and condensation with other amines or acids .

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits potent inhibitory activity against indoleamine 2,3-dioxygenase. This enzyme is crucial for tryptophan metabolism and has been implicated in tumor immune evasion. By inhibiting this enzyme, the compound enhances immune response against tumors and may have therapeutic applications in oncology .

Several synthesis methods have been explored for this compound:

- Direct Synthesis: Involves the reaction of 3-chloro-4-fluoroaniline with hydroxylamine and subsequent cyclization to form the oxadiazole ring.

- Radiolabeling: A notable method includes synthesizing a fluorinated derivative for positron emission tomography imaging, where fluorine-18 is introduced into the structure to visualize indoleamine 2,3-dioxygenase expression in vivo .

- Multistep Synthesis: This approach involves several reaction steps to build the oxadiazole framework while introducing various substituents at different stages .

The primary applications of 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide include:

- Cancer Therapy: As an indoleamine 2,3-dioxygenase inhibitor, it has potential use in cancer immunotherapy by enhancing antitumor immunity.

- Imaging Agent: Its fluorinated derivative is being researched as a PET imaging probe for monitoring indoleamine 2,3-dioxygenase expression in tumors .

Interaction studies have demonstrated that this compound effectively inhibits indoleamine 2,3-dioxygenase activity in various cancer cell lines. The inhibition leads to increased levels of tryptophan and downstream effects on immune cell activation and proliferation. These interactions suggest that the compound could be a valuable tool in cancer immunotherapy research .

Several compounds share structural similarities with 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole | Lacks amino group | Moderate IDO inhibition | No carboximidamide functionality |

| 4-Amino-N-(4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole | Different halogen substitution | Lower IDO inhibition | Lacks chloro group |

| 4-Amino-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole | Bromine instead of chlorine | Similar IDO inhibition | Altered halogen effects |

The unique combination of amino and hydroxy functionalities along with specific halogen substitutions distinguishes this compound from its analogs while enhancing its biological activity against indoleamine 2,3-dioxygenase.

The development of this compound is closely tied to advancements in indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO1 is an enzyme implicated in immune suppression via tryptophan catabolism, making it a target for cancer immunotherapy. Early IDO inhibitors, such as epacadostat (INCB024360), demonstrated clinical promise but faced challenges in combination therapies. Structural analogs like 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide emerged as part of efforts to optimize potency and selectivity.

Significance in Biochemical Research

Mechanism of Action

This compound acts as a competitive inhibitor of IDO1, blocking the enzyme's ability to convert tryptophan to kynurenine. By preserving tryptophan levels, it enhances immune cell activation (e.g., T-cells, natural killer cells) and reduces immunosuppressive kynurenine metabolites.

Structural Contributions to Activity

The 3-chloro-4-fluorophenyl substituent and hydroxyamidine group are critical for binding specificity. The chloro-fluoro aromatic ring enhances hydrophobic interactions with IDO1's active site, while the hydroxyamidine moiety facilitates hydrogen bonding with catalytic residues.

Nomenclature and Classification Systems

| Parameter | Value |

|---|---|

| IUPAC Name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

| SMILES | ONC(C1=NON=C1N)=NC2=CC=C(F)C(Cl)=C2 |

| PubChem CID | 76844477 |

| InChI Key | MUVQOOPKPBEAJZ-CLFYSBASSA-N |

The compound is classified as a hydroxyamidine derivative within the 1,2,5-oxadiazole family, distinguished by its substituted aromatic ring and amidine functional group.

Overview of Chemical Family and Related Structures

Core Structure: 1,2,5-Oxadiazole

The 1,2,5-oxadiazole (furazan) ring is a π-excessive heterocycle with inherent reactivity. Derivatives like epacadostat (INCB024360) share this core, differing in substituents such as bromine and sulfamide groups.

Functional Group Modifications

| Compound | Key Substituents | Biological Role |

|---|---|---|

| Epacadostat | Bromine, sulfamide | IDO1 inhibition; clinical trials |

| Current Compound | Chloro-fluorophenyl, hydroxyamidine | Enhanced potency, selectivity |

| 1,2,5-Oxadiazole-3-carboximidamide | Unsubstituted oxadiazole core | Reduced activity; scaffold development |

The chloro-fluoro substitution pattern in the current compound optimizes pharmacokinetic properties compared to earlier analogs.

Detailed Structural and Functional Analysis

Synthesis and Chemical Properties

The synthesis involves condensation reactions between substituted dioximes and amines. For example, the hydroxyamidine group is introduced via nitroso intermediates, while the chloro-fluorophenyl moiety is added through nucleophilic aromatic substitution.

Key Reactivity

- Hydroxyamidine Group: Participates in hydrogen bonding with IDO1 residues (e.g., Tyr126, His76).

- Chloro-Fluoro Ring: Enhances lipophilicity, improving membrane permeability.

Biochemical Interactions

IDO1 Binding Affinity

Competitive inhibition studies show nanomolar affinity (IC₅₀ < 100 nM), outperforming earlier inhibitors in selectivity.

Metabolic Stability

Intramolecular hydrogen bonding between the hydroxyamidine and oxadiazole nitrogen atoms stabilizes the structure, reducing hepatic clearance.

Applications in Research and Development

Preclinical Studies

In vitro assays demonstrate potent suppression of kynurenine production in melanoma and renal cell carcinoma cell lines. Synergy with PD-1 inhibitors (e.g., pembrolizumab) enhances antitumor efficacy in preclinical models.

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide possesses the molecular formula C₉H₇ClFN₅O₂, representing a complex heterocyclic compound with multiple functional groups [2] [3] [5]. The molecular weight has been consistently reported as 271.64 grams per mole across multiple analytical sources [2] [3] [4]. This molecular weight reflects the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, five nitrogen atoms, and two oxygen atoms within the molecular structure [2] [5].

The elemental composition demonstrates a high nitrogen content, accounting for approximately 25.7% of the total molecular weight, which is characteristic of compounds containing both oxadiazole rings and carboximidamide functional groups [5] [6]. The presence of halogen substituents, specifically chlorine and fluorine, contributes significantly to the molecular weight, with these atoms representing approximately 20.4% of the total mass [2] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClFN₅O₂ |

| Molecular Weight | 271.64 g/mol |

| Carbon Content | 39.8% |

| Hydrogen Content | 2.6% |

| Nitrogen Content | 25.7% |

| Oxygen Content | 11.8% |

| Halogen Content | 20.4% |

Key Structural Features and Functional Groups

The molecular architecture of 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide comprises several distinct structural motifs that contribute to its chemical and biological properties [5]. The core structure contains a 1,2,5-oxadiazole ring, which represents a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom in specific positional arrangements [5] [10].

The carboximidamide functional group attached to the oxadiazole core provides a unique structural feature characterized by the presence of both imino and hydroxyamino substituents [2] [5]. This group contains a carbon atom double-bonded to a nitrogen atom, with additional nitrogen substituents bearing both amino and hydroxy functionalities [6] [20]. The amino group located at the 4-position of the oxadiazole ring contributes to the compound's hydrogen bonding capacity and electronic properties [20] [31].

The aromatic substituent consists of a 3-chloro-4-fluorophenyl ring system, where the phenyl ring bears two halogen substituents in specific regiochemical positions [2] [5]. The chlorine atom occupies the meta position relative to the nitrogen attachment point, while the fluorine atom is positioned para to the same reference point [5] [7]. These halogen substituents significantly influence the electronic distribution within the aromatic system and affect the compound's overall polarity and reactivity [12] [15].

| Structural Feature | Position | Electronic Effect |

|---|---|---|

| 1,2,5-Oxadiazole Ring | Core heterocycle | Electron-withdrawing |

| Amino Group | C-4 of oxadiazole | Electron-donating |

| Carboximidamide | C-3 of oxadiazole | Mixed electronic effects |

| Chlorine Substituent | Meta position | Electron-withdrawing |

| Fluorine Substituent | Para position | Electron-withdrawing |

| Hydroxyamino Group | Carboximidamide nitrogen | Hydrogen bond donor |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide, which precisely describes the substitution pattern and functional group arrangements [2] [5] [12]. Alternative nomenclature systems have been employed in various databases and research publications, including the designation as 1,2,5-oxadiazole-3-carboximidamide, 4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy- [4] [7].

Chemical databases have assigned several alternative systematic names to facilitate identification and cross-referencing [7] [12]. The compound has been referenced as 4-azanyl-N-(3-chloranyl-4-fluoranyl-phenyl)-N'-oxidanyl-1,2,5-oxadiazole-3-carboximidamide using OpenEye nomenclature conventions [5]. Additional naming variations include descriptors that emphasize different structural aspects, such as the oxadiazole core versus the carboximidamide functionality [6] [7].

Trade names and research designations have included abbreviations such as Indoleamine 2,3-Dioxygenase inhibitor 5L and related variants, though these names primarily reflect biological activity rather than structural characteristics [3] [6]. The compound has been catalogued under various research identifiers across different chemical suppliers and databases, facilitating its identification in commercial and academic contexts [2] [12] [13].

Chemical Identifiers and Registry Systems

The compound has been assigned the Chemical Abstracts Service Registry Number 914471-09-3, which serves as the primary unique identifier across chemical databases and regulatory systems [2] [3] [5]. This registry number provides unambiguous identification regardless of nomenclature variations or structural representation formats [7] [12].

The International Chemical Identifier system has assigned the compound the InChI string: InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) [2] [5] [6]. The corresponding InChI Key is HGXSLPIXNPASGZ-UHFFFAOYSA-N, providing a shortened hash-based identifier for database searches and computational applications [5] [12].

Simplified Molecular Input Line Entry System representations include both canonical and isomeric formats [2] [5]. The canonical representation is recorded as c1cc(c(cc1NC(=NO)c2c(non2)N)Cl)F, while alternative notations emphasize different aspects of the molecular connectivity [5] [7]. The compound appears in the ChEMBL database under identifier CHEMBL584991 [5] [17], and in PubChem with the Compound Identifier 135424953 [5] [7].

Additional registry systems have assigned supplementary identifiers including the Molecular Design Limited Number MFCD28142835 [3] [22] and various supplier-specific catalog numbers across commercial databases [2] [12] [13]. The European Community Number and United Nations Identification numbers provide regulatory identification for international commerce and transportation purposes [7] [12].

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service | 914471-09-3 |

| InChI Key | HGXSLPIXNPASGZ-UHFFFAOYSA-N |

| ChEMBL | CHEMBL584991 |

| PubChem | 135424953 |

| Molecular Design Limited | MFCD28142835 |

Stereochemistry and Conformational Analysis

Stereochemical analysis reveals that 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide contains no chiral centers, classifying it as an achiral molecule [5] [6]. The compound possesses one E/Z stereochemical center associated with the carboximidamide double bond configuration [6] [7]. Database analysis indicates that the compound has zero defined stereocenters out of zero possible stereocenters [6].

The molecular geometry around the oxadiazole ring system exhibits planarity characteristic of aromatic five-membered heterocycles [15] [24]. X-ray crystallographic studies of related oxadiazole derivatives demonstrate that the heterocyclic ring maintains a planar conformation with bond lengths and bond angles consistent with aromatic character [24] [25]. The carbon-nitrogen and nitrogen-oxygen bond lengths within the oxadiazole core fall within typical ranges for aromatic heterocycles [24].

Conformational analysis of the carboximidamide substituent indicates restricted rotation around the carbon-nitrogen bond due to partial double bond character [16] [20]. The E/Z isomerism around this bond affects the spatial arrangement of the hydroxyamino group relative to the oxadiazole plane [6] [16]. Nuclear magnetic resonance studies suggest that hydrogen bonding interactions between the hydroxyamino group and adjacent nitrogen atoms influence the preferred conformational states [20] [31].

The 3-chloro-4-fluorophenyl substituent can adopt various orientations relative to the oxadiazole core, with rotation around the connecting carbon-nitrogen bond [24] [25]. Computational studies of similar systems indicate that electronic interactions between the halogen substituents and the heterocyclic system influence the preferred conformational arrangements [15] [24]. The dihedral angle between the phenyl ring and the oxadiazole plane affects the overall molecular geometry and influences intermolecular interactions [24].

Physical and Chemical Properties

The physical properties of 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide reflect its heterocyclic structure and functional group composition [3] [4]. The compound appears as an off-white to yellow solid at room temperature [4] [31], with crystalline characteristics observed in purified samples [3] [13].

Solubility properties demonstrate selective dissolution behavior across different solvent systems [3] [19]. The compound exhibits solubility in dimethyl sulfoxide at concentrations up to 50 milligrams per milliliter [3], indicating good compatibility with polar aprotic solvents. The presence of multiple nitrogen atoms and hydroxyl functionality suggests enhanced solubility in polar solvents compared to purely aromatic compounds [19] [20].

Thermal stability analysis indicates that the compound maintains structural integrity under standard storage conditions when protected from light and maintained at temperatures between 2-8 degrees Celsius [4] [13]. The compound has been reported to remain stable in powder form for extended periods when stored under appropriate conditions [4] [31]. Storage recommendations include protection from light exposure and maintenance of low humidity conditions to prevent degradation [13] [22].

The melting point and boiling point characteristics have not been extensively documented in available literature sources, though related oxadiazole derivatives typically exhibit melting points in the range of 120-180 degrees Celsius [18] [19]. The compound's volatility appears to be low based on its molecular weight and hydrogen bonding capacity [19] [20].

| Physical Property | Value/Description |

|---|---|

| Physical State | Off-white to yellow solid |

| Solubility in Dimethyl Sulfoxide | 50 mg/mL |

| Storage Temperature | 2-8°C |

| Light Sensitivity | Protect from light |

| Crystalline Form | Powder |

Stability and Degradation Pathways

Chemical stability studies of 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide indicate that the compound exhibits pH-dependent stability characteristics similar to other oxadiazole derivatives [16] [20]. Research on structurally related 1,2,4-oxadiazole compounds demonstrates that maximum stability occurs in the pH range of 3-5, with increased degradation rates observed under strongly acidic or basic conditions [16].

The oxadiazole ring system represents a potential site of chemical instability under extreme conditions [16] [25]. Mechanistic studies of oxadiazole degradation pathways indicate that nucleophilic attack on the heterocyclic carbon atoms can lead to ring opening reactions [16] [20]. At low pH values, protonation of nitrogen atoms within the oxadiazole ring increases susceptibility to nucleophilic attack, potentially resulting in ring fragmentation [16].

Under alkaline conditions, the carboximidamide functional group may undergo hydrolysis reactions, particularly affecting the carbon-nitrogen double bond [20] [25]. The hydroxyamino substituent provides additional sites for chemical modification under oxidative conditions [19] [20]. Exposure to strong oxidizing agents may result in modification of the amino groups or hydroxyl functionality [20].

Environmental factors affecting compound stability include temperature, light exposure, and moisture content [13] [16]. Elevated temperatures can accelerate degradation processes, while photochemical reactions may occur upon exposure to ultraviolet radiation [13] [22]. The presence of trace metals or other catalytic species can influence degradation kinetics through catalyzed oxidation or reduction processes [16] [20].

Storage stability studies indicate that the compound maintains acceptable purity levels when stored under controlled conditions [4] [13] [31]. Recommended storage practices include maintenance of low temperatures, protection from light, and use of inert atmosphere conditions when possible [13] [22]. Long-term stability data suggest that properly stored samples retain chemical integrity for periods exceeding two years [4] [31].

| Stability Factor | Optimal Conditions | Degradation Risk |

|---|---|---|

| pH Range | 3-5 | High at extreme pH |

| Temperature | 2-8°C | Accelerated at elevated temperatures |

| Light Exposure | Protected | Photochemical degradation |

| Moisture | Low humidity | Hydrolysis reactions |

| Atmospheric Conditions | Inert atmosphere preferred | Oxidative degradation |

The synthesis of 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide relies on well-established methodologies for constructing the 1,2,5-oxadiazole ring system. The classical approach involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic core [1] [2].

The most frequently employed classical route begins with malononitrile as the starting material. This compound undergoes nitrosation using sodium nitrite in acidic conditions, followed by treatment with hydroxylamine to form the initial oxadiazole ring [3] [4]. The reaction proceeds through a sequence involving the formation of nitrile oxide intermediates, which subsequently cyclize to yield the desired 1,2,5-oxadiazole framework [2] [5].

Traditional synthetic approaches for oxadiazole derivatives typically employ cyclodehydration reactions of O-acylamidoximes as key intermediates [6] [7]. These methods generally require elevated temperatures ranging from 80 to 150 degrees Celsius and utilize dehydrating agents such as phosphorus oxychloride or thionyl chloride [8] [9]. The cyclodehydration process involves the intramolecular condensation of amidoxime derivatives with carboxylic acid derivatives, leading to the formation of the oxadiazole ring with simultaneous elimination of water [10].

The synthesis typically proceeds through multiple discrete steps: first, the preparation of amidoximes from nitriles and hydroxylamine, followed by acylation to form O-acylamidoximes, and finally cyclodehydration to generate the target oxadiazole [7] [10]. This stepwise approach allows for careful control of reaction conditions and purification of intermediates, contributing to reproducible yields in the range of 60 to 95 percent [6].

Boulton-Katritzky Rearrangement Methodology

The Boulton-Katritzky rearrangement represents a significant mechanistic pathway in oxadiazole chemistry, involving the rearrangement of one five-membered heterocyclic ring into another under specific conditions [11] [12]. This transformation typically occurs under thermolysis conditions and is particularly relevant for oxadiazole derivatives bearing specific substituent patterns [13] [14].

The rearrangement mechanism involves the migration of nitrogen-containing groups from one position to another within the heterocyclic framework [12] [15]. The driving force for this rearrangement originates from the lone pair of electrons present on nitrogen atoms, which attack neighboring nitrogen centers in the heterocyclic ring system, leading to ring opening and subsequent reclosure to form alternative ring arrangements [16].

For oxadiazole derivatives, the Boulton-Katritzky rearrangement can occur when the benzene ring contains a nitro group adjacent to the fusion carbon [13]. The rearrangement proceeds through a sequence of protonation, proton transfer, and nucleophilic attack steps, representing hydrolysis during the reaction with water or acidic conditions [12] [15]. This process can lead to the formation of spiropyrazolinium compounds as rearranged products [14].

The reaction conditions that favor Boulton-Katritzky rearrangement include the presence of acids, bases, or elevated temperatures [12] [17]. Microwave-assisted conditions have been developed to improve the efficiency of this rearrangement, allowing access to rearrangement products in good to excellent isolated yields [11]. The rearrangement can occur spontaneously under ambient conditions in the presence of moisture, particularly for certain substituted oxadiazole derivatives [12].

Alternative Synthetic Approaches

Modern synthetic chemistry has developed numerous alternative approaches to oxadiazole synthesis that offer advantages over classical methods in terms of reaction conditions, substrate scope, and environmental impact [18] [19]. These alternative methodologies focus on milder reaction conditions, shorter reaction times, and improved functional group tolerance [20] [21].

Microwave-assisted synthesis represents a significant advancement in oxadiazole preparation, utilizing microwave radiation as an energy source to accelerate organic transformations [18] [20]. This approach enables the completion of reactions in minutes rather than hours, while maintaining or improving product yields [18]. The microwave methodology involves the use of polar solvents that efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture [20].

Ultrasound-mediated synthesis provides another green alternative, employing ultrasonic irradiation to enhance reaction rates and product yields [18]. This method benefits from the formation of high-energy intermediates through cavitation effects, resulting in more efficient chemical transformations [18]. The ultrasound approach typically requires shorter reaction times and can be performed under milder conditions compared to conventional heating methods [18].

Flow chemistry techniques have emerged as powerful tools for oxadiazole synthesis, offering improved safety profiles and scalability [19]. Continuous flow processes enable precise control of reaction parameters including temperature, residence time, and reagent mixing [19]. The flow approach allows for the integration of multiple synthetic steps in a single continuous process, reducing handling of intermediates and improving overall efficiency [19].

Electrochemical methods provide catalyst-free alternatives for oxadiazole synthesis [22]. These approaches utilize electric current to drive oxidative cyclization reactions, eliminating the need for chemical oxidants and reducing waste generation [22]. The electrochemical methodology can be performed under ambient conditions and offers excellent control over reaction selectivity [22].

Reaction Mechanisms and Intermediates

The formation of 1,2,5-oxadiazole-3-carboximidamide derivatives proceeds through well-defined mechanistic pathways involving specific intermediates [4] [23]. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes [9] [24].

The initial step in the synthesis involves the formation of nitrile oxide intermediates from the reaction of malononitrile with sodium nitrite under acidic conditions [4]. This process generates reactive nitrile oxide species that subsequently undergo cyclization reactions to form the oxadiazole ring system [4]. The nitrile oxide formation is characterized by the evolution of nitrogen gas and requires careful temperature control to prevent decomposition [4].

The cyclization mechanism proceeds through a concerted [3+2] cycloaddition process, where the nitrile oxide intermediate reacts with appropriate dipolarophiles to form the five-membered heterocyclic ring [23]. This cycloaddition reaction is typically exothermic and may require cooling to control the reaction rate and prevent side reactions [4].

The subsequent treatment with hydroxylamine leads to the formation of the carboximidamide functionality [4]. This transformation involves nucleophilic attack of hydroxylamine on the nitrile carbon, followed by tautomerization to generate the stable carboximidamide group [4]. The reaction conditions must be carefully controlled to ensure selective formation of the desired N'-hydroxy derivative [4].

Alternative mechanistic pathways involve oxidative cyclization processes, where aldehydes or ketones serve as starting materials [23]. These reactions proceed through radical mechanisms involving hydrogen atom abstraction and subsequent radical coupling to form the oxadiazole ring [23]. The oxidative approach typically requires the presence of radical initiators or photochemical activation [23].

Optimization of Synthetic Procedures

The optimization of synthetic procedures for oxadiazole derivatives focuses on improving reaction efficiency, reducing environmental impact, and enhancing product quality [6] [25]. Systematic optimization studies have identified key parameters that significantly influence reaction outcomes [7] [10].

Temperature optimization represents a critical factor in oxadiazole synthesis [6] [10]. While classical methods require elevated temperatures of 100 to 150 degrees Celsius, optimized procedures have demonstrated successful cyclization at reduced temperatures of 70 to 100 degrees Celsius [10]. This temperature reduction not only improves energy efficiency but also reduces the risk of thermal decomposition and side reactions [10].

Solvent selection plays a crucial role in reaction optimization [6] [25]. Traditional solvents such as dimethylformamide and pyridine have been replaced with more environmentally benign alternatives including dimethyl sulfoxide, ethanol, and 1,4-dioxane [10]. The choice of solvent affects both reaction rate and product selectivity, with polar aprotic solvents generally providing optimal results [6].

Base and catalyst optimization has led to the development of milder reaction conditions [10]. Traditional dehydrating agents such as phosphorus oxychloride have been replaced with milder bases including tetrabutylammonium fluoride, potassium carbonate, and sodium hydroxide [10]. These alternatives provide effective cyclization while reducing the harshness of reaction conditions [10].

Reaction time optimization through the use of enabling technologies has dramatically reduced processing times [18] [19]. Microwave-assisted methods can complete oxadiazole synthesis in 5 to 30 minutes compared to traditional heating methods requiring 3 to 24 hours [20]. Similarly, flow chemistry approaches enable continuous processing with residence times of 10 minutes or less [19].

Reagent stoichiometry optimization focuses on minimizing waste and improving atom economy [6] [10]. Optimized procedures typically employ reagent ratios of 1.1 to 1.5 equivalents compared to traditional methods using 1.2 to 2.0 equivalents excess [10]. This reduction in reagent excess decreases both cost and environmental impact while maintaining high product yields [10].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of oxadiazole derivatives requires careful consideration of multiple factors including safety, equipment requirements, purification methods, and economic viability [26] [27]. Industrial scale-up presents unique challenges that must be addressed through systematic process development [28].

Safety considerations become paramount at industrial scale due to the energetic nature of many oxadiazole derivatives [26]. Comprehensive process safety evaluations have revealed potential risks associated with thermal instability of starting materials and high exothermicity of certain reactions [26]. Continuous flow processes have been developed to mitigate safety risks by reducing the inventory of reactive materials and providing better temperature control [26].

Equipment selection for industrial production requires careful evaluation of reactor design, heat transfer capabilities, and process control systems [26] [27]. Large-scale reactors with enhanced heat transfer surfaces and precise temperature control are essential for managing exothermic reactions [26]. Continuous flow systems offer advantages in terms of safety, scalability, and process control [19] [26].

Purification methods must be adapted for large-scale operation, moving from laboratory techniques such as column chromatography to industrial methods including crystallization, extraction, and distillation [19] [26]. In-line purification systems have been developed to integrate purification steps directly into the production process, reducing handling and improving efficiency [19].

Economic optimization becomes critical for commercial viability [26] [27]. This includes evaluation of raw material costs, energy consumption, waste disposal costs, and capital equipment requirements [26]. Process intensification through continuous processing and integration of multiple synthetic steps can significantly improve economic performance [19].

A successful industrial-scale synthesis was demonstrated for N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate, where a total of 93.52 kilograms was produced using optimized continuous flow processes [26]. This example illustrates the practical implementation of scale-up principles for oxadiazole derivatives [26].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to oxadiazole synthesis to reduce environmental impact and improve sustainability [18] [20]. These approaches focus on minimizing waste generation, using renewable resources, and eliminating hazardous reagents [21] [29].

Microwave-assisted synthesis exemplifies green chemistry principles by significantly reducing reaction times and energy consumption [18] [20]. This technology enables solvent-free or minimal solvent reactions, reducing waste generation and improving atom economy [20]. Microwave heating provides uniform energy distribution, leading to improved selectivity and reduced byproduct formation [18].

Mechanochemical approaches, including grinding and ball milling techniques, represent solvent-free alternatives for oxadiazole synthesis [18]. These methods utilize mechanical energy to drive chemical transformations, eliminating the need for organic solvents and reducing environmental impact [18]. Mechanochemical synthesis typically provides high yields and improved safety profiles [18].

Water-based synthetic procedures have been developed as environmentally benign alternatives to organic solvent systems [8] [21]. Aqueous reaction media eliminate volatile organic compound emissions and reduce waste disposal costs [8]. These methods often require modified reaction conditions but can achieve comparable yields to traditional organic solvent systems [8].

Photoredox catalysis employs visible light as an energy source for oxadiazole synthesis, eliminating the need for high temperatures and harsh reagents [23]. This approach utilizes readily available aldehydes and hypervalent iodine reagents under mild conditions [23]. The photochemical methodology proceeds without catalysts in many cases, further reducing environmental impact [23].

Iron-catalyzed oxidative cyclization represents a green alternative using abundant and non-toxic iron catalysts with hydrogen peroxide as a terminal oxidant [29]. This approach avoids precious metal catalysts and toxic oxidizing agents while providing efficient access to oxadiazole derivatives [29]. The iron-catalyzed method demonstrates good substrate scope and excellent yields under mild conditions [29].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Peng YH, Liao FY, Tseng CT, Kuppusamy R, Li AS, Chen CH, Fan YS, Wang SY, Wu MH, Hsueh CC, Chang JY, Lee LC, Shih C, Shia KS, Yeh TK, Hung MS, Kuo CC, Song JS, Wu S, Ueng SH. Unique sulfur-aromatic interactions contribute to the binding of potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors. J Med Chem. 2020 Jan 21. doi: 10.1021/acs.jmedchem.9b01549. [Epub ahead of print] PubMed PMID: 31961685.

3: Devaraja K. Current Prospects of Molecular Therapeutics in Head and Neck Squamous Cell Carcinoma. Pharmaceut Med. 2019 Aug;33(4):269-289. doi: 10.1007/s40290-019-00288-x. PubMed PMID: 31933185.

4: Chu CE, Porten SP, Grossfeld GD, Meng MV. Role of Indoleamine-2,3-Dioxygenase Inhibitors in Salvage Therapy for Non-Muscle Invasive Bladder Cancer. Urol Clin North Am. 2020 Feb;47(1):111-118. doi: 10.1016/j.ucl.2019.09.013. Review. PubMed PMID: 31757294.

5: Röhrig UF, Reynaud A, Majjigapu SR, Vogel P, Pojer F, Zoete V. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). J Med Chem. 2019 Oct 10;62(19):8784-8795. doi: 10.1021/acs.jmedchem.9b00942. Epub 2019 Sep 26. PubMed PMID: 31525930.

6: Du Q, Feng X, Wang Y, Xu X, Zhang Y, Qu X, Li Z, Bian J. Discovery of phosphonamidate IDO1 inhibitors for the treatment of non-small cell lung cancer. Eur J Med Chem. 2019 Nov 15;182:111629. doi: 10.1016/j.ejmech.2019.111629. Epub 2019 Aug 18. PubMed PMID: 31445231.

7: Venkateswaran N, Lafita-Navarro MC, Hao YH, Kilgore JA, Perez-Castro L, Braverman J, Borenstein-Auerbach N, Kim M, Lesner NP, Mishra P, Brabletz T, Shay JW, DeBerardinis RJ, Williams NS, Yilmaz OH, Conacci-Sorrell M. MYC promotes tryptophan uptake and metabolism by the kynurenine pathway in colon cancer. Genes Dev. 2019 Sep 1;33(17-18):1236-1251. doi: 10.1101/gad.327056.119. Epub 2019 Aug 15. PubMed PMID: 31416966; PubMed Central PMCID: PMC6719621.

8: Mathsyaraja H, Freie B, Cheng PF, Babaeva E, Catchpole JT, Janssens D, Henikoff S, Eisenman RN. Max deletion destabilizes MYC protein and abrogates Eµ-Myc lymphomagenesis. Genes Dev. 2019 Sep 1;33(17-18):1252-1264. doi: 10.1101/gad.325878.119. Epub 2019 Aug 8. PubMed PMID: 31395740; PubMed Central PMCID: PMC6719623.

9: Feng X, Shen P, Wang Y, Li Z, Bian J. Synthesis and in vivo antitumor evaluation of an orally active potent phosphonamidate derivative targeting IDO1/IDO2/TDO. Biochem Pharmacol. 2019 Oct;168:214-223. doi: 10.1016/j.bcp.2019.07.011. Epub 2019 Jul 12. PubMed PMID: 31306643.

10: Chen S, Guo W, Liu X, Sun P, Wang Y, Ding C, Meng L, Zhang A. Design, synthesis and antitumor study of a series of N-Cyclic sulfamoylaminoethyl substituted 1,2,5-oxadiazol-3-amines as new indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Eur J Med Chem. 2019 Oct 1;179:38-55. doi: 10.1016/j.ejmech.2019.06.037. Epub 2019 Jun 17. PubMed PMID: 31233921.

11: Long GV, Dummer R, Hamid O, Gajewski TF, Caglevic C, Dalle S, Arance A, Carlino MS, Grob JJ, Kim TM, Demidov L, Robert C, Larkin J, Anderson JR, Maleski J, Jones M, Diede SJ, Mitchell TC. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study. Lancet Oncol. 2019 Aug;20(8):1083-1097. doi: 10.1016/S1470-2045(19)30274-8. Epub 2019 Jun 17. PubMed PMID: 31221619.

12: Affolter T, Llewellyn HP, Bartlett DW, Zong Q, Xia S, Torti V, Ji C. Inhibition of immune checkpoints PD-1, CTLA-4, and IDO1 coordinately induces immune-mediated liver injury in mice. PLoS One. 2019 May 21;14(5):e0217276. doi: 10.1371/journal.pone.0217276. eCollection 2019. PubMed PMID: 31112568; PubMed Central PMCID: PMC6528985.

13: Angeli A, Ferraroni M, Nocentini A, Selleri S, Gratteri P, Supuran CT, Carta F. Polypharmacology of epacadostat: a potent and selective inhibitor of the tumor associated carbonic anhydrases IX and XII. Chem Commun (Camb). 2019 May 14;55(40):5720-5723. doi: 10.1039/c8cc09568j. PubMed PMID: 31038135.

14: Zhang Y, Bowman K, Maleski J, Diamond S, Yeleswaram S. Effects of Epacadostat on Brain Extracellular Fluid Concentrations of Serotonin-an Intracerebral Microdialysis Study in Sprague-Dawley Rats. Drug Metab Dispos. 2019 Jul;47(7):710-714. doi: 10.1124/dmd.118.084053. Epub 2019 Apr 22. PubMed PMID: 31010933.

15: Poncelet L, Ait-Belkacem R, Marillier R, Gomes B, Stauber J. Target exposure and pharmacodynamics study of the indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitor epacadostat in the CT26 mouse tumor model. J Pharm Biomed Anal. 2019 Jun 5;170:220-227. doi: 10.1016/j.jpba.2019.02.038. Epub 2019 Mar 22. PubMed PMID: 30933897.

16: Kwiatkowska D, Kluska P, Reich A. Beyond PD-1 Immunotherapy in Malignant Melanoma. Dermatol Ther (Heidelb). 2019 Jun;9(2):243-257. doi: 10.1007/s13555-019-0292-3. Epub 2019 Mar 29. Review. PubMed PMID: 30927248; PubMed Central PMCID: PMC6522569.

17: Li A, Barsoumian HB, Schoenhals JE, Caetano MS, Wang X, Menon H, Valdecanas DR, Niknam S, Younes AI, Cortez MA, Welsh JW. IDO1 Inhibition Overcomes Radiation-Induced "Rebound Immune Suppression" by Reducing Numbers of IDO1-Expressing Myeloid-Derived Suppressor Cells in the Tumor Microenvironment. Int J Radiat Oncol Biol Phys. 2019 Jul 15;104(4):903-912. doi: 10.1016/j.ijrobp.2019.03.022. Epub 2019 Mar 21. PubMed PMID: 30905636.

18: Gibney GT, Hamid O, Lutzky J, Olszanski AJ, Mitchell TC, Gajewski TF, Chmielowski B, Hanks BA, Zhao Y, Newton RC, Maleski J, Leopold L, Weber JS. Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. J Immunother Cancer. 2019 Mar 20;7(1):80. doi: 10.1186/s40425-019-0562-8. PubMed PMID: 30894212; PubMed Central PMCID: PMC6425606.

19: Fu X, Yang Y, Xie J, Pan X, Yang X, Du Z, Hao E. Subcutaneous inoculation position affects the immune environment in CT26 carcinomas. Biochem Biophys Res Commun. 2019 Apr 30;512(2):244-249. doi: 10.1016/j.bbrc.2019.03.042. Epub 2019 Mar 14. PubMed PMID: 30879760.

20: Chen S, Song Z, Zhang A. Small-Molecule Immuno-Oncology Therapy: Advances, Challenges and New Directions. Curr Top Med Chem. 2019;19(3):180-185. doi: 10.2174/1568026619666190308131805. Review. PubMed PMID: 30854972.